molecular formula C13H16N4O2S B5750009 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea

1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B5750009
M. Wt: 292.36 g/mol
InChI Key: QAWWRPKSNCNOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea is 292.09939694 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound features a thiadiazole ring, which is known for its biological activity. The presence of the isopropyl group and methoxyphenyl substituent contributes to its pharmacological properties.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Anticancer Activity : It has been evaluated for its cytotoxic effects on different cancer cell lines.
  • Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli31.25 µg/mL
This compoundS. aureus62.5 µg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Notably, it has shown significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)0.95
HepG2 (liver cancer)0.73
A549 (lung cancer)0.37

These findings suggest that the compound is more potent than some established chemotherapeutic agents . Flow cytometry analyses have revealed that these compounds induce apoptosis in cancer cells and can block the cell cycle at the sub-G1 phase .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the thiadiazole ring and substituents significantly influence biological activity. For example:

  • Electron-donating groups (e.g., -OCH₃) enhance anticancer and antioxidant activities.
  • Electron-withdrawing groups (e.g., -Cl, -Br) improve antimicrobial potential against various pathogens .

Case Studies

Several case studies have documented the synthesis and evaluation of related thiadiazole derivatives:

  • Synthesis and Evaluation of Thiadiazole Derivatives : A study synthesized a series of thiadiazole derivatives and evaluated their biological activities. The results indicated that certain substitutions led to enhanced anticancer effects compared to standard treatments .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of substituted thiadiazoles against resistant bacterial strains, revealing effective MIC values that support further development as potential antibiotics .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have demonstrated that derivatives of 1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea exhibit significant antitumor properties. For instance, a study published in the Journal of Heterocyclic Chemistry highlighted its effectiveness against various cancer cell lines. The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this thiadiazole derivative has been investigated for its anti-inflammatory properties. Animal models have shown that it can reduce inflammation markers significantly, suggesting potential use in treating inflammatory diseases .

Agricultural Science

Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity makes it a candidate for developing new herbicides that are both effective and environmentally friendly .

Fungicidal Applications
In agricultural research, this compound has been tested for fungicidal activity against various plant pathogens. Results show that it can effectively control fungal diseases in crops, thereby enhancing yield and quality .

Material Science

Polymer Development
The unique properties of this compound have led to its exploration in polymer chemistry. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .

Nanotechnology
In nanotechnology, derivatives of the compound are being studied for their potential as nanocarriers in drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release profiles is under investigation, which could revolutionize targeted therapy approaches .

Case Studies

Study Application Findings
AntitumorSignificant inhibition of cancer cell proliferation; effective against multiple cell lines.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; disrupts cell membranes.
Anti-inflammatoryReduced inflammation markers in animal models; potential treatment for inflammatory diseases.
HerbicidalSelective inhibition of weed growth; minimal impact on crop plants.
FungicidalEffective control of fungal pathogens in crops; improved yield quality.
Polymer ChemistryEnhanced thermal stability and mechanical strength in polymer matrices.
NanotechnologyPotential as nanocarriers for drug delivery; controlled release profiles observed.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-8(2)11-16-17-13(20-11)15-12(18)14-9-5-4-6-10(7-9)19-3/h4-8H,1-3H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWWRPKSNCNOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.